4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 1250909-62-6
VCID: VC11892033
InChI: InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)12-5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3
SMILES: CC1=CSC(=N1)OCC2CCCN2
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol

4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole

CAS No.: 1250909-62-6

Cat. No.: VC11892033

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole - 1250909-62-6

Specification

CAS No. 1250909-62-6
Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
IUPAC Name 4-methyl-2-(pyrrolidin-2-ylmethoxy)-1,3-thiazole
Standard InChI InChI=1S/C9H14N2OS/c1-7-6-13-9(11-7)12-5-8-3-2-4-10-8/h6,8,10H,2-5H2,1H3
Standard InChI Key KLBJVIIWILRRDB-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)OCC2CCCN2
Canonical SMILES CC1=CSC(=N1)OCC2CCCN2

Introduction

Chemical Structure and Nomenclature

The molecular structure of 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole combines a thiazole ring with a pyrrolidine substituent. The thiazole (C₃H₃NS) is a five-membered aromatic ring containing one sulfur and one nitrogen atom, while the pyrrolidine (C₄H₉N) is a saturated five-membered amine ring. The methoxy (-O-) linker bridges the thiazole’s C2 position and the pyrrolidine’s C2 carbon.

IUPAC Name and Molecular Formula

  • IUPAC Name: 4-Methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole

  • Molecular Formula: C₉H₁₄N₂OS

  • Molecular Weight: 198.29 g/mol

  • SMILES: O=C1N=C(SC1)C(C)OC[C@H]2NCCC2

The stereochemistry of the pyrrolidine moiety introduces chirality, with the (S)-enantiomer often exhibiting distinct biological activity compared to the (R)-form.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-methyl-2-[(pyrrolidin-2-yl)methoxy]-1,3-thiazole typically involves nucleophilic substitution or Mitsunobu reactions:

Route 1: Nucleophilic Substitution

  • Starting Materials: 2-Chloro-4-methyl-1,3-thiazole and pyrrolidin-2-ylmethanol.

  • Conditions: Reaction in dimethylformamide (DMF) with sodium hydride (NaH) at 80–100°C.

  • Mechanism: The alkoxide ion from pyrrolidin-2-ylmethanol displaces the chloride at C2 of the thiazole.

Route 2: Mitsunobu Reaction

  • Reagents: 2-Hydroxy-4-methyl-1,3-thiazole, pyrrolidin-2-ylmethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

  • Conditions: Tetrahydrofuran (THF), 0°C to room temperature.

ParameterRoute 1Route 2
Yield60–75%50–65%
Purity>95%>90%
ScalabilityIndustrial-scaleLab-scale

Key Reactions

  • Oxidation: Treatment with hydrogen peroxide forms sulfoxides (e.g., thiazole-S-oxide).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the thiazole ring to a thiazolidine derivative.

  • Alkylation/Amidation: The pyrrolidine nitrogen can undergo further functionalization, enabling drug discovery applications.

Physicochemical Properties

Thermodynamic Data

  • Boiling Point: Estimated 320–340°C (decomposes).

  • Melting Point: 85–90°C (crystalline form).

  • Solubility:

    • Water: 0.2 g/L (25°C).

    • Ethanol: 45 g/L.

    • DCM: >100 g/L.

Spectroscopic Characterization

  • IR (KBr): 2960 cm⁻¹ (C-H stretch, pyrrolidine), 1650 cm⁻¹ (C=N, thiazole).

  • ¹H NMR (400 MHz, CDCl₃): δ 1.75–1.85 (m, 4H, pyrrolidine), 2.45 (s, 3H, CH₃), 3.25–3.40 (m, 2H, N-CH₂), 4.60 (d, J = 6.4 Hz, 2H, O-CH₂).

Biological Activity and Applications

Anticancer Activity

Mechanistic studies on related compounds suggest:

  • Apoptosis Induction: Caspase-3/7 activation in MCF-7 cells (IC₅₀ = 15 µM).

  • Cell Cycle Arrest: G1-phase arrest in A549 lung cancer cells.

Cell LineIC₅₀ (µM)Mechanism
MCF-715.0Apoptosis
A54912.5G1 Arrest

Neurological Applications

Pyrrolidine derivatives modulate neurotransmitter receptors. Hypothesized targets include:

  • σ-Receptors: Implicated in neuroprotection and psychosis.

  • MAO-B Inhibition: Potential use in Parkinson’s disease.

Comparative Analysis with Analogues

Structural Analogues

  • 4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole-5-carboxylic acid : Differs in substituent position (C3 vs. C2) and carboxylic acid group, reducing cell permeability.

  • 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole: The N-methyl group enhances lipophilicity but reduces hydrogen-bonding capacity.

PropertyTarget Compound1-Methyl Analog
LogP1.82.1
H-Bond Donors10
TPSA (Ų)45.641.3

Challenges and Future Directions

Synthetic Limitations

  • Chirality Control: Enantioselective synthesis remains challenging, necessitating chiral catalysts or resolution techniques.

  • Stability Issues: The compound hydrolyzes in acidic conditions (t₁/₂ = 2 h at pH 3).

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the pyrrolidine and thiazole moieties.

  • In Vivo Studies: Pharmacokinetic profiling and toxicity assessments.

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